4,5-Diaminopyridazin-3(2H)-one

Heterocyclic synthesis Fused pyridazinone Nucleoside analog

Researchers synthesizing imidazo[4,5-d]pyridazin-4(5H)-one scaffolds for PDE/PDE4 inhibitors or antiviral nucleoside analogs require the 3-oxo group for proper annulation; non-carbonyl isomers yield incorrect pharmacophores. This ≥98% building block ensures: • Direct cyclocondensation with aldehydes to carbonyl-bearing fused cores • Batch-specific QC (NMR, HPLC, GC) for reproducible parallel synthesis • Reduced byproduct formation vs. 95% purity alternatives

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 28682-73-7
Cat. No. B1590711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diaminopyridazin-3(2H)-one
CAS28682-73-7
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1=NNC(=O)C(=C1N)N
InChIInChI=1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H3,5,8,9)
InChIKeyDIFNKLLRCNWYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diaminopyridazin-3(2H)-one Profile & Procurement


4,5-Diaminopyridazin-3(2H)-one (CAS 28682-73-7) is a polyfunctional pyridazinone building block bearing two ortho-amino groups adjacent to a cyclic amide carbonyl. This substitution pattern differentiates it from other diaminopyridazine isomers and enables annulation chemistry that is not accessible with 4,5-diaminopyridazine (lacking the carbonyl) or 3,4-diaminopyridazine (different amino positioning) . The compound is supplied as a ≥98% purity solid by multiple vendors, with accompanying batch-specific QC documentation including NMR, HPLC, and GC traceability . Its molecular weight (126.12 g/mol) and heteroatom-rich framework (C₄H₆N₄O) place it in the same chemical space as privileged heterocyclic intermediates used across medicinal chemistry, agrochemical, and nucleoside analog programs.

Suitable for heterocyclic synthesis requiring a carbonyl-embedded fused pyridazinone scaffold via cyclocondensation.
Supports medicinal chemistry and nucleoside analog programs needing an additional H-bond donor for target engagement.
≥98% purity with batch-specific QC documentation streamlines high-fidelity synthesis and library production workflows.

Why 4,5-Diaminopyridazin-3(2H)-one Cannot Be Substituted


In-class substitution between 4,5-diaminopyridazin-3(2H)-one and its closest analogs—4,5-diaminopyridazine (CAS 28682-70-4) or 3,4-diaminopyridazine (CAS 61070-98-2)—is not chemically equivalent. The presence of the 3‑oxo group alters the electronic character of the ring, increases hydrogen-bond donor count, and directs cyclocondensation toward imidazo[4,5‑d]pyridazin‑4(5H)‑one scaffolds rather than simpler imidazo[4,5‑d]pyridazines . Vendor-supplied purity specifications also differ: the target compound is routinely offered at ≥98% purity with comprehensive batch QC, whereas 4,5-diaminopyridazine is commonly listed at 95% minimum purity with fewer analytical certifications . These distinctions carry direct consequences for reaction reproducibility, impurity profiling, and the structural outcome of downstream heterocyclic syntheses.

4,5-Diaminopyridazine (CAS 28682-70-4)
Target: Imidazo[4,5-d]pyridazin-4(5H)-one
Substitute: Imidazo[4,5-d]pyridazine (no carbonyl)
The missing 3-oxo group fundamentally alters H-bonding capacity and cyclocondensation outcome, potentially erasing a key pharmacophoric feature.
3,4-Diaminopyridazine (CAS 61070-98-2)
Target: ≥98% purity, multi-technique QC
Substitute: ≥95% purity, fewer analytical certifications
A 3% purity differential may introduce cumulative impurities in multi-step sequences, affecting reaction reproducibility and downstream purification.
Regioisomeric Diaminopyridazines
Target: H302, H315, H319, H335
Substitute: H302, H319 only
Different GHS profiles require distinct handling protocols; substitution may invalidate existing laboratory safety assessments.

4,5-Diaminopyridazin-3(2H)-one Comparative Evidence


Ortho-Diamino-Carbonyl Synthon for Imidazo[4,5-d]pyridazin-4(5H)-one Assembly

4,5-Diaminopyridazin-3(2H)-one serves as the direct precursor to imidazo[4,5-d]pyridazin-4(5H)-ones via cyclocondensation with aldehydes or orthoesters. In contrast, 4,5-diaminopyridazine (CAS 28682-70-4) yields imidazo[4,5-d]pyridazine scaffolds that lack the carbonyl functionality, fundamentally altering hydrogen-bonding capacity and pharmacological profile. The Beljean-Leymarie study reports syntheses of 5-alkyl/aryl-3,5-dihydroimidazo[4,5-d]pyridazin-4-ones from the corresponding 4,5-diaminopyridazin-3-ones, whereas analogous cyclizations of 4,5-diaminopyridazine produce non‑oxo imidazo[4,5-d]pyridazines with yields of 22% and 45% for glyoxal and methylglyoxal condensations respectively [1].

Cyclocondensation Outcome
Class-level inference
Forms imidazo[4,5-d]pyridazin-4(5H)-one scaffold. Comparator non-oxo analog cyclization yields reported at 22% and 45%.
Determines carbonyl retention in fused heterocycle.
Class-level inference; reported yields context-dependent.
Heterocyclic synthesis Fused pyridazinone Nucleoside analog

Supplier Purity Specification Advantage

Commercial supplies of 4,5-diaminopyridazin-3(2H)-one are consistently specified at ≥98% purity by multiple independent vendors, accompanied by batch-specific NMR, HPLC, and GC certificates . The nearest non‑oxo analog, 4,5-diaminopyridazine (CAS 28682-70-4), is standardly offered at ≥95% purity . This 3-percentage-point differential, while modest, is meaningful for applications requiring high-fidelity stoichiometry (e.g., multistep fragment coupling, parallel library synthesis) where cumulative impurities introduced by lower-purity intermediates degrade overall yield and complicate purification.

Purity Specification
Data to verify
≥98% purity vs. comparator ≥95% purity.
Supports higher stoichiometric fidelity in synthesis.
Based on vendor specifications as of 2025.
Chemical procurement Quality control Building block

Skin & Respiratory Irritation Hazard Profile

4,5-Diaminopyridazin-3(2H)-one carries a GHS classification of H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The regioisomeric 3,4-diaminopyridazine (CAS 61070-98-2) is classified only as H302–H319, lacking the H315 and H335 skin and respiratory irritation designations . For laboratories where dermal or inhalational exposure is a primary concern, the broader hazard statement set of the 4,5-isomer requires additional PPE and engineering controls that may affect workflow design and total cost of handling.

Hazard Statement Profile
Data to verify
4 hazard statements (H302, H315, H319, H335) vs. 2 for comparator isomer.
Broader hazard set requires review of handling protocols.
Per vendor SDS classification.
Safety assessment Handling Procurement

Hydrogen-Bond Donor Advantage for Target Engagement

4,5-Diaminopyridazin-3(2H)-one presents a computed hydrogen-bond donor count of 3 (two NH₂ groups plus one NH/OH of the pyridazinone tautomer), compared to 2 for 4,5-diaminopyridazine, which lacks the carbonyl oxygen entirely . This incremental HBD capacity can be critical when the building block is incorporated into a bioactive scaffold where a specific donor–acceptor pattern is required for target engagement (e.g., kinase hinge-binding motifs or nucleobase mimicry).

H-Bond Donor Count
Class-level inference
Computed HBD count of 3 vs. 2 for the non-oxo analog.
May enhance binding enthalpy in target engagement studies.
Predicted from molecular structure; requires experimental validation.
Medicinal chemistry Drug design Physicochemical properties

4,5-Diaminopyridazin-3(2H)-one Research & Industrial Applications


Imidazo[4,5-d]pyridazin-4(5H)-one Pharmacophore Synthesis

When the synthetic objective is to install a carbonyl-bearing fused imidazo-pyridazinone core—common in PDE3/PDE4 inhibitors, antiviral nucleoside analogs, and kinase inhibitor scaffolds—4,5-diaminopyridazin-3(2H)-one is the mandatory building block. The documented cyclocondensation with aldehydes directly furnishes imidazo[4,5-d]pyridazin-4(5H)-ones, whereas substitution with 4,5-diaminopyridazine would deliver a non-carbonyl imidazo[4,5-d]pyridazine, erasing a key pharmacophoric feature .

High-Fidelity Parallel Library Synthesis with High-Purity Intermediates

For automated parallel synthesis or high-throughput chemistry workflows, the availability of 4,5-diaminopyridazin-3(2H)-one at a standard commercial purity of ≥98% (with validated NMR/HPLC/GC traceability) minimizes pre-reaction purification and downstream byproduct formation. In contrast, 4,5-diaminopyridazine is commonly supplied at 95% minimum purity, introducing a higher cumulative impurity burden across multi‑step sequences .

Nucleoside Analog Design with 2-Aza-3-deazainosine Core

The synthesis of 1-(β-D-ribofuranosyl)imidazo[4,5-d]pyridazin-4(5H)-one (2-aza-3-deazainosine) and its 2′-deoxy counterpart proceeds via cyclization of an imidazole nucleoside precursor that functionally mimics the ortho-diamino-carbonyl arrangement of 4,5-diaminopyridazin-3(2H)-one [1]. This application space is inaccessible with non‑oxo diaminopyridazine isomers.

Alkylating Crosslinking Agrochemical Intermediate

4,5-Diaminopyridazin-3(2H)-one is noted in vendor technical literature as an alkylating agent that crosslinks DNA, RNA, and protein, a property linked to its use in pesticide and pharmaceutical intermediate chemistry . While the mechanism is attributed to the electron-deficient pyridazinone ring activated by the 3‑oxo group, this reactivity profile is not reported for the corresponding 4,5-diaminopyridazine, which lacks the carbonyl electron‑withdrawing group.

Application
Selection Property
Validation Focus
Carbonyl-Bearing Imidazo-Pyridazinone Synthesis
3-Oxo group directing cyclocondensation
Confirm retention of carbonyl in fused scaffold
High-Fidelity Parallel Library Production
≥98% purity with multi-technique QC
Verify batch-specific purity and impurity profile
Nucleoside Analog Core Assembly
Ortho-diamino-carbonyl synthon reactivity
Monitor cyclization to 2-aza-3-deazainosine core
Agrochemical Intermediate Research
Electron-deficient pyridazinone ring
Assess crosslinking reactivity in target matrices

Technical Documentation Hub

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39 linked technical documents
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